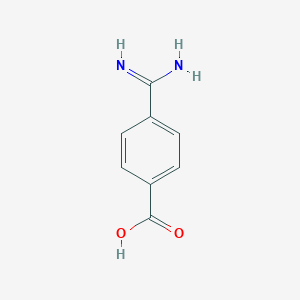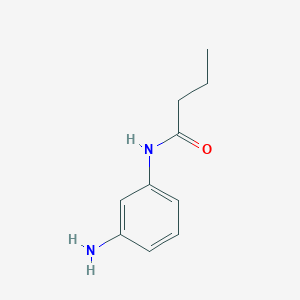
N-(3-氨基苯基)丁酰胺
描述
N-(3-aminophenyl)butanamide is a chemical compound that appears to be of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss N-(3-aminophenyl)butanamide, they do provide insights into related compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, resulting in a wide range of highly enantioenriched amines . This method could potentially be adapted for the synthesis of N-(3-aminophenyl)butanamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(3-aminophenyl)butanamide is characterized by the presence of an amine group attached to a phenyl ring, which is further linked to a butanamide moiety. The presence of different substituents on the phenyl ring and the butanamide part of the molecule can significantly influence the compound's properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving compounds like N-(3-aminophenyl)butanamide are likely to be centered around the amine functionality. The amine group can participate in various reactions, such as the formation of imines or amides, and can act as a nucleophile in addition reactions. The tert-butanesulfinyl group mentioned in the synthesis of related amines serves as a chiral directing group and can be cleaved after nucleophilic addition .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-aminophenyl)butanamide would be influenced by its functional groups. The amine group can engage in hydrogen bonding, which could affect the compound's solubility and boiling point. The presence of a phenyl ring could contribute to the compound's UV absorption characteristics. The specific properties of related compounds, such as their enantioselectivity, are determined using techniques like NMR, MS, and chiral HPLC analysis .
科学研究应用
Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
一系列新型的3-氨基-N-(4-芳基-1,1-二氧硫代-4-基)丁酰胺已被探索用于对DPP-IV的有效和选择性抑制,展示了它们在降低血糖水平方面的潜力,这对于2型糖尿病管理可能是有益的。在这些化合物中,特定衍生物如(3R)-3-氨基-N-(4-(4-苯基噻唑-2-基)-四氢-2H-噻吩-4-基)-4-(2,4,5-三氟苯基)丁酰胺1,1-二氧化物在口服葡萄糖耐量试验中表现出显著的功效(Nitta et al., 2012; Nitta et al., 2008)。
合成方法和杂环化合物开发
研究突出了N-(3-氨基苯基)丁酰胺衍生物的合成多样性,用于生成杂环化合物,在药物化学中具有广泛的生物活性。例如,3-氧代-N-(吡啶-2-基)丁酰胺化合物的合成及其作为杂环化合物前体的作用已被广泛审查,强调了它们的合成和反应重要性(Fadda et al., 2015)。
酪氨酸酶和黑色素抑制
合成了N-(取代苯基)-4-{(4-[(E)-3-苯基-2-丙烯基]-1-哌嗪基}丁酰胺,并评估了它们对蘑菇酪氨酸酶的抑制潜力。化合物表现出显著的生物活性,其中一个特定衍生物在斑马鱼中显示出明显的色素减少,表明在脱色疗法中具有潜在应用(Raza et al., 2019)。
抗菌和抗癌活性
新合成的基于酰胺的羧酸,包括N-(3-氨基苯基)丁酰胺衍生物,已被表征并评估其抗菌、抗癌和抗利什曼病活性。这些化合物在体外显示出有希望的结果,展示了新治疗剂的开发潜力(Sirajuddin et al., 2015)。
酶抑制和结合分析
探索了基于吲哚的氧代唑烷骨架与N-(取代苯基)丁酰胺的新型合成方法,用于其尿酶抑制能力。这些化合物表现出强大的酶抑制活性,突显了它们作为治疗剂的潜力(Nazir et al., 2018)。
属性
IUPAC Name |
N-(3-aminophenyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-4-10(13)12-9-6-3-5-8(11)7-9/h3,5-7H,2,4,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXFARCOYOPZDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352217 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-aminophenyl)butanamide | |
CAS RN |
93469-29-5 | |
| Record name | N-(3-aminophenyl)butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-Aminophenyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

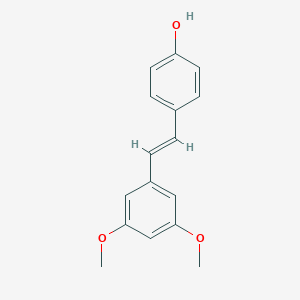
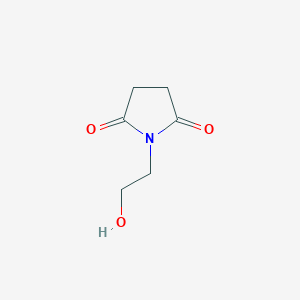
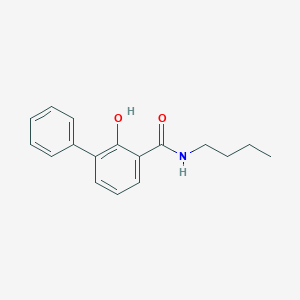
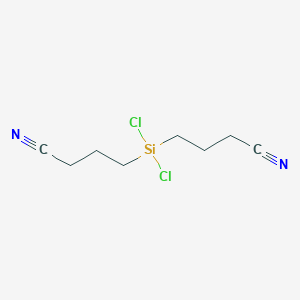
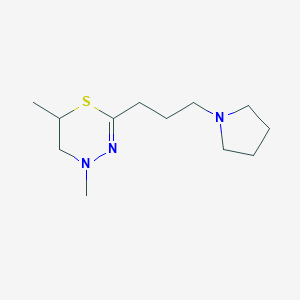
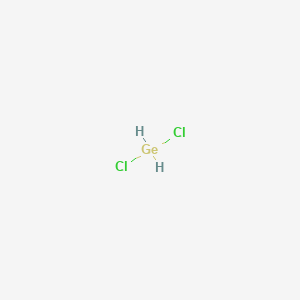
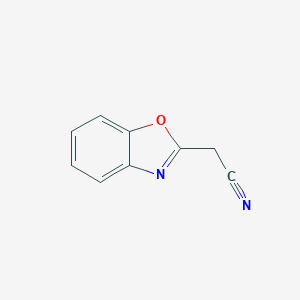


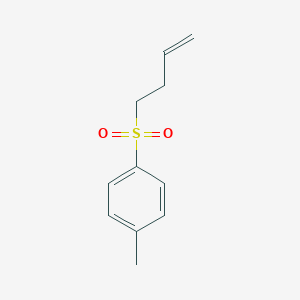
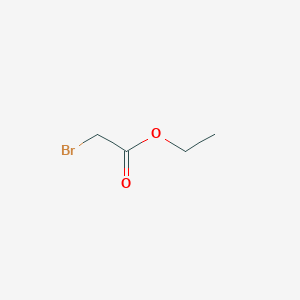
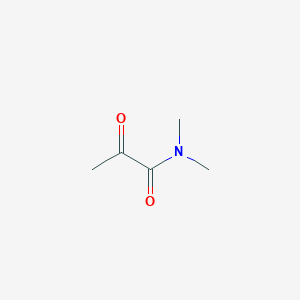
![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)
